2-Chloro-4-(cyclopropylsulfonyl)phenol
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Overview
Description
2-Chloro-4-(cyclopropylsulfonyl)phenol is an organic compound with the molecular formula C9H9ClO3S It is characterized by the presence of a chloro group, a cyclopropylsulfonyl group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)phenol typically involves the chlorination of phenol followed by the introduction of the cyclopropylsulfonyl group. One common method is the nucleophilic aromatic substitution reaction, where phenol is first chlorinated to form 2-chlorophenol. This intermediate is then reacted with cyclopropylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyclopropylsulfonyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol moiety can undergo oxidation to form quinones, while reduction reactions can modify the sulfonyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution: Various substituted phenols.
Oxidation: Quinones and related compounds.
Reduction: Reduced sulfonyl derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Chloro-4-(cyclopropylsulfonyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)phenol involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The phenol moiety can form hydrogen bonds and engage in electron transfer processes, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: Lacks the cyclopropylsulfonyl group, making it less versatile in certain reactions.
4-Chlorophenol: Similar structure but different substitution pattern, leading to distinct reactivity.
Cyclopropylsulfonylbenzene: Lacks the phenol group, affecting its chemical and biological properties.
Uniqueness
2-Chloro-4-(cyclopropylsulfonyl)phenol is unique due to the combination of its chloro, cyclopropylsulfonyl, and phenol groups
Properties
CAS No. |
1147558-11-9 |
---|---|
Molecular Formula |
C9H9ClO3S |
Molecular Weight |
232.68 g/mol |
IUPAC Name |
2-chloro-4-cyclopropylsulfonylphenol |
InChI |
InChI=1S/C9H9ClO3S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6,11H,1-2H2 |
InChI Key |
FUVBYNIIISJPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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